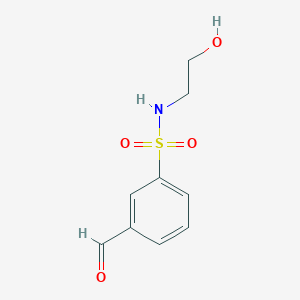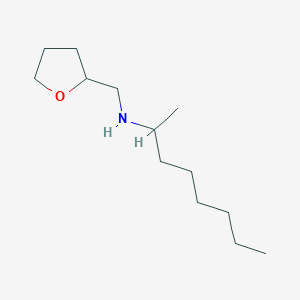
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.37 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom, attached to an octan-2-amine chain. The unique structure of this compound makes it a valuable asset in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine typically involves the reaction of tetrahydrofuran with an appropriate amine precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, alkoxides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((Tetrahydrofuran-2-yl)methyl)octan-2-one, while reduction may produce this compound .
Aplicaciones Científicas De Investigación
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine include:
- N-((Tetrahydrofuran-2-yl)methyl)hexan-2-amine
- N-((Tetrahydrofuran-2-yl)methyl)decan-2-amine
- N-((Tetrahydrofuran-2-yl)methyl)butan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific chain length and the presence of the tetrahydrofuran ring. This unique structure imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it particularly valuable in certain applications .
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)octan-2-amine |
InChI |
InChI=1S/C13H27NO/c1-3-4-5-6-8-12(2)14-11-13-9-7-10-15-13/h12-14H,3-11H2,1-2H3 |
Clave InChI |
VVABUHJNUYXNFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)NCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


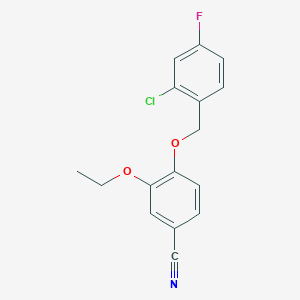


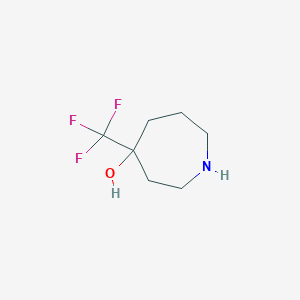


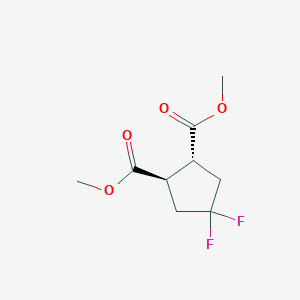
![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)

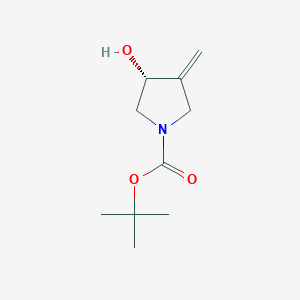

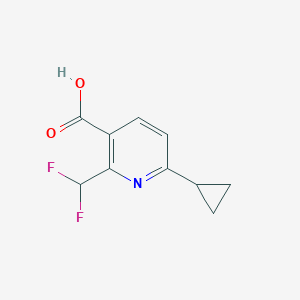
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
